8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one is a chemical compound with the molecular formula C9H9FN2O and a molecular weight of 180.18 g/mol . This compound belongs to the class of benzodiazepines, which are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents .
Preparation Methods
The synthesis of 8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-5-fluorobenzophenone with ethyl chloroformate in the presence of a base can yield the desired benzodiazepine structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as flow chemistry .
Chemical Reactions Analysis
8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: This compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as an anxiolytic, sedative, or anticonvulsant agent.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .
Comparison with Similar Compounds
8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one can be compared with other benzodiazepines such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used primarily for its sedative and anxiolytic effects.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of potency and selectivity .
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
8-fluoro-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C9H9FN2O/c10-7-2-1-6-4-11-5-9(13)12-8(6)3-7/h1-3,11H,4-5H2,(H,12,13) |
InChI Key |
CBPNUSNXXAJSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)NC(=O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.